4-甲基组胺

概述

描述

科学研究应用

Immunomodulatory Effects in Autoimmune Diseases

Recent studies have highlighted the role of 4-Methylhistamine in modulating immune responses, particularly in the context of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE), which serves as a model for multiple sclerosis.

- Study Findings : In a study involving EAE mice, treatment with 4-Methylhistamine resulted in increased clinical scores and heightened expression of pro-inflammatory mediators such as NF-κB p65 and various cytokines (IL-6, TNF-α) in the brain tissue. This suggests that 4-Methylhistamine exacerbates the symptoms of EAE by promoting inflammation through H4 receptor activation .

Role in Cancer Research

The compound also plays a significant role in cancer research, particularly regarding its effects on tumor growth and immune cell dynamics.

- Tumor Growth : In models of breast cancer, 4-Methylhistamine has been shown to decrease tumor volume and enhance survival rates. Mice lacking the H4 receptor exhibited reduced tumor size and increased infiltration of natural killer (NK) cells, indicating that H4 receptor signaling may influence antitumor immunity .

- Mechanistic Insights : The immunomodulatory effects of 4-Methylhistamine include altering the composition of immune cell populations within tumors and lymph nodes, suggesting its potential utility in enhancing immune responses against tumors .

Inflammatory Disorders

4-Methylhistamine's involvement extends to various inflammatory conditions, where it may serve as a target for therapeutic intervention.

- Chemotaxis of Immune Cells : The histamine H4 receptor is critical for the chemotaxis of leukocytes and mast cells to sites of inflammation. Studies indicate that 4-Methylhistamine can enhance the recruitment of these cells, which is pivotal in conditions like asthma and atopic dermatitis .

- Potential Therapeutic Target : Given its role in mediating inflammatory responses, 4-Methylhistamine and its analogs are being investigated as potential therapeutic agents for managing chronic inflammatory diseases .

Data Summary

Case Studies

-

Experimental Autoimmune Encephalomyelitis (EAE) :

- Objective : To evaluate the impact of 4-Methylhistamine on EAE progression.

- Methodology : Mice treated with 30 mg/kg/day via intraperitoneal injection.

- Results : Significant increase in clinical scores and inflammatory markers compared to control groups.

- : Indicates a detrimental role for H4 receptor agonists in autoimmune pathogenesis .

- Breast Cancer Model :

作用机制

Target of Action

4-Methylhistamine is a potent agonist for the Histamine H4 Receptor (H4R) . The H4R is a class A G-protein coupled receptor and is expressed on mast cells and there is some evidence that microglial cells express H4R .

Mode of Action

4-Methylhistamine interacts with the H4R, leading to a series of intracellular events. It has been shown to modulate the effects of chronic stress on the Th1/Th2 cytokine balance . The interaction of 4-Methylhistamine with H4R can lead to the release of pro-inflammatory cytokines, contributing to the progression of certain immune-related diseases .

Biochemical Pathways

The interaction of 4-Methylhistamine with H4R affects several biochemical pathways. It has been shown to impact NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α within CD19+ and CXCR5+ spleen B cells . These molecules play crucial roles in immune response and inflammation. The administration of 4-Methylhistamine led to increased expression of NfκB p65, Gmcsf, Mcp1, Il6, and Tnfα mRNA in the brains of mice .

Pharmacokinetics

It is known that histamine, the parent compound of 4-methylhistamine, is metabolized by two enzymatic pathways: histamine n τ-methyltransferase (hmt) and diamine oxidase (dao) .

Result of Action

The activation of H4R by 4-Methylhistamine promotes pro-inflammatory mediators, which can aggravate symptoms in certain disease models. For instance, in an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment with 4-Methylhistamine showed a significant increase in clinical scores compared with those treated with the vehicle .

Action Environment

The action of 4-Methylhistamine can be influenced by various environmental factors. For example, in the context of immune-related diseases, the inflammatory environment can enhance the pro-inflammatory effects of 4-Methylhistamine

生化分析

Biochemical Properties

4-Methylhistamine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind selectively to the H4 histamine receptor, which is predominantly expressed in immune cells such as mast cells, eosinophils, and T cells . The interaction between 4-Methylhistamine and the H4 receptor is characterized by high affinity and specificity, leading to the activation of downstream signaling pathways that modulate immune responses .

Cellular Effects

4-Methylhistamine exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to induce the release of cytokines and chemokines, thereby influencing inflammatory responses . Additionally, 4-Methylhistamine can modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for gene expression and cellular metabolism . These effects highlight the compound’s role in regulating immune cell function and inflammatory processes.

Molecular Mechanism

The molecular mechanism of 4-Methylhistamine involves its binding to the H4 receptor, a G protein-coupled receptor. Upon binding, 4-Methylhistamine activates the receptor, leading to the recruitment of G proteins and the subsequent activation of downstream signaling cascades . This includes the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of MAPK pathways . These molecular events result in the modulation of gene expression and the production of pro-inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylhistamine have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that 4-Methylhistamine can sustain its effects on cellular function, including the prolonged activation of immune cells and the continuous production of cytokines . Degradation products may form over extended periods, potentially altering its biological activity.

Dosage Effects in Animal Models

The effects of 4-Methylhistamine vary with different dosages in animal models. At low doses, it has been shown to enhance immune responses without causing significant adverse effects . At higher doses, 4-Methylhistamine can induce toxic effects, such as excessive inflammation and tissue damage . These findings underscore the importance of dose optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

4-Methylhistamine is involved in specific metabolic pathways, primarily through its interaction with histamine N-methyltransferase (HNMT) and monoamine oxidase B (MAO-B) . HNMT catalyzes the methylation of 4-Methylhistamine, while MAO-B is responsible for its oxidative deamination . These metabolic processes regulate the levels of 4-Methylhistamine and its metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of 4-Methylhistamine within cells and tissues involve various transporters and binding proteins. Organic cation transporters (OCTs) and plasma membrane monoamine transporters (PMATs) play a significant role in the uptake and clearance of 4-Methylhistamine . These transporters facilitate the movement of 4-Methylhistamine across cellular membranes, affecting its localization and accumulation within specific tissues .

Subcellular Localization

4-Methylhistamine’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized to the cytosol, where it interacts with its target receptors and enzymes . The subcellular distribution of 4-Methylhistamine can impact its activity and function, as it needs to be in proximity to its binding partners to exert its effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylhistamine typically involves the alkylation of histamine. One common method includes the reaction of histamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield 4-Methylhistamine .

Industrial Production Methods: While specific industrial production methods for 4-Methylhistamine are not extensively documented, the general approach would involve large-scale synthesis using similar alkylation reactions. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize yield and purity.

化学反应分析

Types of Reactions: 4-Methylhistamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the ethylamine side chain.

Substitution: Substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .

相似化合物的比较

Histamine: The parent compound, which acts on H1, H2, H3, and H4 receptors.

N-Methylhistamine: A metabolite of histamine that also acts on histamine receptors but with different selectivity.

®-α-Methylhistamine: Another histamine receptor agonist with specificity for different receptor subtypes.

Uniqueness: 4-Methylhistamine is unique due to its high selectivity for the H4 receptor, making it a valuable tool for studying this specific receptor subtype . This selectivity distinguishes it from other histamine analogs and allows for more targeted research applications.

生物活性

4-Methylhistamine (4-MeH) is a significant compound in pharmacological research, primarily recognized as a potent agonist of the histamine H4 receptor (H4R). This article delves into its biological activity, mechanisms of action, and implications in various physiological and pathological conditions.

Overview of 4-Methylhistamine

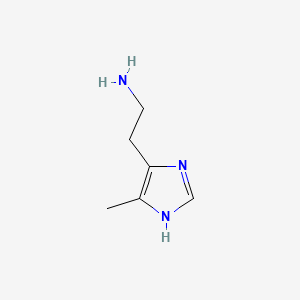

4-Methylhistamine is a derivative of histamine, differing by the addition of a methyl group at the fourth position. Its chemical structure is represented as follows:

- Chemical Name: 5-(2-Aminoethyl)-4-methylimidazole dihydrochloride

- Molecular Formula: C₆H₈Cl₂N₄

- Molecular Weight: 195.06 g/mol

4-MeH primarily exerts its effects through the activation of the H4R, which is coupled to Gα/i proteins. This receptor is expressed on various immune cells, including mast cells, basophils, and eosinophils, playing a crucial role in mediating inflammatory responses. Activation of H4R leads to:

- Increased production of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Enhanced chemotaxis and migration of immune cells to sites of inflammation.

- Modulation of cell signaling pathways involving MAPK and calcium release .

Inflammatory Response

Research indicates that 4-MeH aggravates conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. In a study involving EAE mice, administration of 4-MeH significantly increased clinical scores and levels of inflammatory mediators like GM-CSF, MCP-1, IL-6, and TNF-α in the brain . This suggests that 4-MeH promotes pro-inflammatory processes that can exacerbate autoimmune diseases.

Role in Allergic Reactions

In allergic responses, 4-MeH has been shown to induce IL-6 production in mouse mast cells. This effect is potentiated by lipopolysaccharide (LPS) stimulation and can be inhibited by H4R antagonists . The ability of 4-MeH to enhance mast cell activation underscores its potential involvement in allergic inflammation.

Selectivity at Histamine Receptors

The selectivity profile of 4-Methylhistamine reveals its preferential activity at H4R compared to H1 and H2 receptors. Studies have demonstrated that while it acts as an agonist at H1 and H2 receptors, its potency is significantly higher at H4R:

| Receptor Type | EC50 Value (-log) | Potency Ratio |

|---|---|---|

| H1 | 4.57 | 1 |

| H2 | 5.23 | ~5 |

This table illustrates that 4-MeH exhibits approximately five times greater potency at H2 receptors than at H1 receptors .

Case Study: Autoimmune Disease Model

In a controlled experiment with EAE mice treated with 30 mg/kg/day of 4-MeH, researchers observed:

- Increased Clinical Scores: Mice treated with 4-MeH showed significantly worsened clinical symptoms compared to vehicle-treated controls.

- Flow Cytometry Analysis: Enhanced expression of inflammatory markers was noted in CD19+ and CXCR5+ B cells from spleens.

- RT-PCR Results: Elevated mRNA levels for NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α were documented in the brains of treated mice .

Clinical Implications

The findings from various studies suggest that targeting the H4R with selective agonists like 4-MeH could have therapeutic implications for conditions characterized by chronic inflammation or allergic responses. However, caution is warranted due to its potential to exacerbate certain autoimmune conditions.

属性

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCBSLSHHBBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36376-47-3 | |

| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Methylhistamine primarily interacts with histamine receptors, specifically the H2 receptor subtype. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Binding to H2 receptors activates downstream signaling pathways, primarily involving G-proteins and cyclic AMP (cAMP). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These signaling cascades can lead to various physiological responses depending on the tissue and cell type involved, including smooth muscle relaxation, increased heart rate, and modulation of immune cell function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: The provided research focuses primarily on the biological and pharmacological aspects of 4-Methylhistamine, with limited information on its material compatibility and stability under various non-biological conditions. Future research might explore its stability in different solvents, temperatures, and exposure to light to determine its suitability for various applications.

ANone: The provided research does not indicate any catalytic properties of 4-Methylhistamine. It primarily focuses on its role as a histamine receptor agonist. Therefore, information regarding reaction mechanisms, selectivity, and catalytic uses is not available within these studies.

A: Some studies utilized computational chemistry to understand the interaction of 4-Methylhistamine with the histamine H2 receptor. [, ] One study used ab initio quantum mechanical methods to calculate conformational energies and potential energy surfaces. [] Another study employed density functional theory (DFT) calculations to investigate the effect of deuteration on 4-Methylhistamine binding to the H2 receptor. [] These studies highlight the role of computational chemistry in elucidating the structural basis for 4-Methylhistamine's activity.

A: Several research papers explore the SAR of 4-Methylhistamine and its analogs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The methyl group at the 4-position of the imidazole ring is crucial for its H2 receptor agonist activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Modifications to this position or the side chain often result in a loss of activity or altered selectivity for different histamine receptor subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。